tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with hydroxyl and difluoro groups The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable piperidine derivative
Introduction of tert-Butyl Group: The tert-butyl group is introduced via esterification, using tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Product Formation: The final step involves deprotection and purification to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Flow microreactor technology allows for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the difluoro groups or to convert the hydroxyl group to a hydrogen atom.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while substitution of the difluoro groups can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the design of new drugs. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, such as improved bioavailability and metabolic stability.
Industry
In the chemical industry, this compound is used in the development of novel materials and catalysts. Its reactivity and stability make it suitable for various industrial applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance binding affinity and selectivity, while the hydroxyl group may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-hydroxypiperidine-1-carboxylate: Lacks the difluoro groups, resulting in different reactivity and biological activity.
tert-Butyl (3S)-4-fluoro-3-hydroxypiperidine-1-carboxylate: Contains only one fluorine atom, which may alter its chemical and biological properties.
tert-Butyl (3S)-4,4-dichloro-3-hydroxypiperidine-1-carboxylate: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and stability.
Uniqueness
The presence of two difluoro groups in tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate imparts unique electronic and steric properties, distinguishing it from similar compounds. These features can enhance its performance in specific applications, such as drug design and material science.
Properties
IUPAC Name |
tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNGRGUQYKMEF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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